3-(3-chloro-4-fluorophenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
3-(3-chloro-4-fluorophenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity, and is modified with several functional groups that may enhance its chemical properties and reactivity.
Preparation Methods
The synthesis of 3-(3-chloro-4-fluorophenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the quinazoline core: This can be achieved through cyclization reactions involving appropriate aniline derivatives and carbonyl compounds.
Introduction of the 3-chloro-4-fluorophenyl group: This step may involve a Suzuki-Miyaura coupling reaction using 3-chloro-4-fluorophenylboronic acid.
Attachment of the pyrrolidinone moiety: This can be done through nucleophilic substitution reactions.
Final modifications: Introduction of the sulfanylidene and carboxamide groups through appropriate thiolation and amidation reactions.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-(3-chloro-4-fluorophenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling reactions: Suzuki-Miyaura coupling can be used to introduce additional aryl groups.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Exploring its use as a pharmaceutical agent due to its quinazoline core, which is known for various therapeutic effects.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The quinazoline core may interact with enzymes or receptors, modulating their activity. The presence of the chloro and fluoro groups can enhance binding affinity and specificity, while the sulfanylidene and carboxamide groups may influence the compound’s solubility and stability .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
Gefitinib: A quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline-based drug with anticancer properties.
Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.
Compared to these compounds, 3-(3-chloro-4-fluorophenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide may offer unique properties due to its specific functional groups, potentially leading to different biological activities and applications .
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN4O3S/c23-16-12-14(5-7-17(16)24)28-21(31)15-6-4-13(11-18(15)26-22(28)32)20(30)25-8-2-10-27-9-1-3-19(27)29/h4-7,11-12H,1-3,8-10H2,(H,25,30)(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIXHQQLLPHTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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